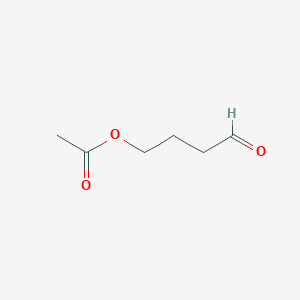

4-oxobutyl acetate

描述

It is a colorless liquid with a molecular weight of 130.14 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.

准备方法

4-Oxobutyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-dihydrofuran with water, glacial acetic acid, and a solid acid catalyst such as potassium hydrogen sulfate in an organic solvent like dichloroethane . The reaction is carried out under an inert atmosphere at a temperature of 25-30°C for about 3 hours. The product is then purified through distillation under reduced pressure to obtain a colorless liquid with a high yield .

化学反应分析

Oxidation Reactions

4-oxobutyl acetate undergoes oxidation primarily at its ketone moiety. In acidic aqueous acetic acid, the keto group enolizes, facilitating electron transfer to oxidants like tripropylammonium fluorochromate (TriPAFC). Key findings include:

-

First-order kinetics with respect to [TriPAFC], [this compound], and [H⁺] .

-

Rate enhancement in low-polarity solvents (e.g., acetic acid-rich media) due to stabilized enol intermediates .

-

Proposed mechanism :

Reduction Reactions

The ketone group is reducible to secondary alcohols under standard conditions:

-

Sodium borohydride (NaBH₄) selectively reduces the ketone without affecting the ester group, yielding 4-hydroxybutyl acetate.

-

Catalytic hydrogenation (e.g., Pd/C, H₂) converts the ketone to a methylene group, forming butyl acetate derivatives .

Radical-Mediated Additions

This compound participates in tert-butoxyl radical-initiated reactions:

-

Mechanism (supported by TEMPO trapping experiments ):

-

Thermal decomposition of tert-butyl peroxybenzoate (TBPB) generates tert-butoxyl radicals.

-

Radical abstraction of aldehydic hydrogen from substrates (e.g., benzaldehyde).

-

Addition of the benzoyl radical to this compound’s double bond, forming γ-keto esters (e.g., 1-cyano-4-oxo-4-phenylbutyl acetate) .

-

-

Yields : 43–99% under optimized conditions (110°C, TBPEH/TBPB initiators) .

| Substrate | Initiator | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | TBPEH + TBPB | 110°C | 43–99 | |

| 4-Methoxybenzaldehyde | TBPEH + TBPB | 110°C | 68–92 |

Nucleophilic Substitution

The acetate group acts as a leaving site in alkylation reactions:

-

DNA Adduct Formation : this compound derivatives (e.g., 4-(3-pyridyl)-4-oxobutyl agents) alkylate DNA at O² of deoxycytidine, forming mutagenic adducts .

-

Reactivity : The ester’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack .

Enolization and Tautomerism

Enolization is critical in acidic or protic media:

-

Bromination Studies : Enol content correlates with reaction rate, confirmed by bromine trapping (first-order in [H⁺]) .

-

Solvent Effects : Higher acetic acid content increases enol concentration, accelerating oxidation rates .

Comparative Reactivity

This compound’s reactivity contrasts with simpler esters:

Mechanistic Insights from Kinetic Studies

科学研究应用

Chemical Synthesis

4-Oxobutyl acetate is utilized as a versatile intermediate in organic synthesis. It plays a crucial role in the formation of complex molecules through various chemical reactions, including acylation and hydroformylation.

Acylation Reactions

The compound is frequently employed in acylation reactions, where it can react with different substrates to form esters and other functionalized compounds. For instance, the radical acylation of allyl esters with benzaldehyde has been demonstrated to yield new carbonyl-containing compounds under solvent-free conditions. This method exhibits high selectivity and atom economy, making it a valuable approach in synthetic organic chemistry .

Hydroformylation

Recent studies have shown that this compound can be subjected to hydroformylation processes, leading to the production of aldehydes with high selectivity. This reaction is significant for producing linear aldehydes that are essential for further transformations in synthetic pathways .

Pharmaceutical Applications

This compound has potential applications in drug development and pharmaceutical research. Its derivatives are being explored for their biological activities, including anti-inflammatory and analgesic properties.

Drug Development

The compound's structure allows for modifications that can enhance its pharmacological properties. For example, derivatives of this compound have been investigated for their efficacy as anti-cancer agents. The ability to synthesize various analogs facilitates the exploration of structure-activity relationships (SAR), which is crucial in drug design.

Material Science

In material science, this compound is being studied for its role in developing novel polymers and materials.

Polymer Synthesis

The compound can be used as a monomer or co-monomer in the synthesis of polyurethanes and other polymeric materials. The incorporation of this compound into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for applications such as coatings and adhesives .

Case Study 1: Radical Addition Reactions

A study demonstrated the successful radical addition of this compound with various substituted benzaldehydes using tert-butyl peroxybenzoate as an initiator. The reaction conditions were optimized to achieve yields of up to 67%, showcasing the compound's utility in synthesizing complex organic molecules .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| TBPEH-TBPB Initiator | 67 | High selectivity observed |

| Temperature: 110 °C | Varies | Lower temperatures improved yields |

Case Study 2: Hydroformylation Efficiency

Another investigation focused on the hydroformylation of allyl acetate under mild conditions using additives to regulate selectivity. The results indicated that this compound could be effectively converted into linear aldehydes with high linear-to-branched ratios, demonstrating its potential in fine chemical synthesis .

| Additive Used | Linear Selectivity (%) | Reaction Time |

|---|---|---|

| None | 85 | 24 hours |

| With Additive | 92 | 12 hours |

作用机制

The mechanism of action of 4-oxobutyl acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

4-Oxobutyl acetate can be compared with other similar compounds such as butyl acetate and 4-acetoxybutanal. While butyl acetate is commonly used as a solvent and has a simpler structure, this compound has additional functional groups that make it more versatile in chemical reactions . The presence of both an aldehyde and an ester group in this compound allows it to participate in a wider range of reactions compared to its simpler counterparts .

Similar Compounds

- Butyl acetate

- 4-acetoxybutanal

- 4-acetoxybutyraldehyde

生物活性

4-Oxobutyl acetate, a derivative of butyl acetate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its anticancer properties and other relevant biological activities.

Synthesis and Characterization

This compound can be synthesized through oxidative cleavage of 4-pentenyl acetate using ozone, yielding the compound in approximately 76% yield . This synthetic route is significant as it allows for the production of the compound in a relatively straightforward manner, facilitating further research into its biological properties.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of various compounds related to this compound on different cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | U87 (human glioma) | 33.2 | Significant cytotoxicity |

| U251 (human glioma) | 67.14 | Moderate cytotoxicity | |

| HeLa (cervical cancer) | Not specified | Selective activity observed | |

| A549 (lung cancer) | Not specified | Selective activity observed |

The results indicate that this compound exhibits selective cytotoxicity towards certain tumor types, particularly in glioma cell lines U87 and U251 .

The mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, it is hypothesized that the presence of specific functional groups in its structure may enhance its interaction with cellular targets, leading to increased apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that modifications to the alkyl side chains can influence potency against different cell types .

Case Studies

Several case studies have documented the biological activities of related compounds, providing insights into potential therapeutic applications:

- Cytotoxicity in Erythroleukemic Cells : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against erythroleukemic cells, highlighting the potential for these compounds in hematological malignancies .

- Anti-inflammatory Activities : Related compounds have shown anti-inflammatory properties, suggesting that this compound may also possess similar effects, which could be beneficial in treating inflammatory diseases .

属性

IUPAC Name |

4-oxobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)9-5-3-2-4-7/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTUJRSHRYXRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451574 | |

| Record name | 4-acetoxybutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6564-95-0 | |

| Record name | 4-acetoxybutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。